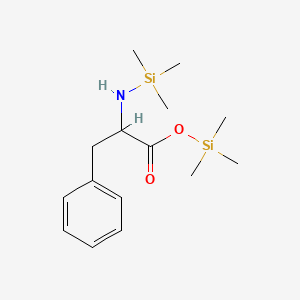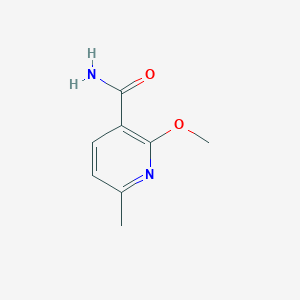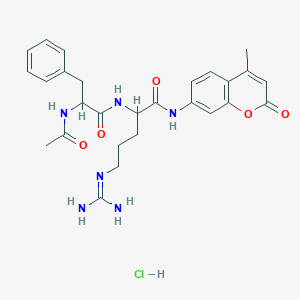
Ac-DL-Phe-DL-Arg-AMC.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DL-Phe-DL-Arg-AMC.HCl, also known as Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride, is a synthetic peptide substrate used extensively in biochemical research. This compound is particularly valuable for its role in enzymatic assays, where it serves as a fluorogenic substrate. Upon enzymatic cleavage, it releases a fluorescent product, making it a useful tool for studying enzyme kinetics and activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves the following steps:
Protection of Amino Groups: The amino groups of phenylalanine and arginine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected amino acids are coupled with 7-amido-4-methylcoumarin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Acetylation: The N-terminal amino group is acetylated using acetic anhydride.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride follows similar steps but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The compound undergoes hydrolysis in the presence of specific enzymes, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: While the compound itself is stable under normal conditions, its derivatives may undergo oxidation or reduction reactions depending on the functional groups present.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Enzymatic Hydrolysis: Enzymes such as trypsin, chymotrypsin, and other proteases are commonly used.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents may be employed for reduction reactions.
Major Products Formed
7-amido-4-methylcoumarin: The primary product formed upon enzymatic cleavage, which is highly fluorescent and used for detection purposes.
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is used as a model substrate to study enzyme kinetics and mechanisms. It helps in understanding the catalytic activity of various proteases and peptidases.
Biology
In biological research, this compound is used to investigate the activity of enzymes involved in protein degradation and processing. It is particularly useful in studying the function of proteases in cellular processes.
Medicine
In medical research, Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is employed in diagnostic assays to detect enzyme deficiencies or abnormalities. It is also used in drug development to screen for potential inhibitors of proteases.
Industry
In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of enzyme-based assays for various applications, including food and beverage testing.
Mécanisme D'action
The mechanism of action of Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride involves its cleavage by specific proteases. The peptide bond between the arginine and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to determine the activity of the enzyme.
Molecular Targets and Pathways
The primary molecular targets are proteases such as trypsin, chymotrypsin, and other serine proteases. The pathways involved include protein degradation and processing pathways, where these enzymes play a crucial role.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Phe-Arg-AMC: Another fluorogenic substrate used for similar purposes but with different protecting groups.
Boc-Phe-Arg-AMC: Similar in structure but with a different N-terminal protecting group.
Ac-Phe-Arg-AMC: A variant with a different stereochemistry.
Uniqueness
Acetyl-DL-Phenylalanine-DL-Arginine-7-amido-4-methylcoumarin hydrochloride is unique due to its specific combination of amino acids and the acetyl protecting group, which provides distinct properties in terms of stability and reactivity. Its use of DL-forms of amino acids also distinguishes it from other similar compounds that may use only L-forms.
This compound’s versatility and specificity make it a valuable tool in various fields of scientific research, providing insights into enzyme activity and aiding in the development of diagnostic and therapeutic applications.
Propriétés
Formule moléculaire |
C27H33ClN6O5 |
|---|---|
Poids moléculaire |
557.0 g/mol |
Nom IUPAC |
2-[(2-acetamido-3-phenylpropanoyl)amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |
InChI |
InChI=1S/C27H32N6O5.ClH/c1-16-13-24(35)38-23-15-19(10-11-20(16)23)32-25(36)21(9-6-12-30-27(28)29)33-26(37)22(31-17(2)34)14-18-7-4-3-5-8-18;/h3-5,7-8,10-11,13,15,21-22H,6,9,12,14H2,1-2H3,(H,31,34)(H,32,36)(H,33,37)(H4,28,29,30);1H |
Clé InChI |
QBIGAHSFTWJKEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


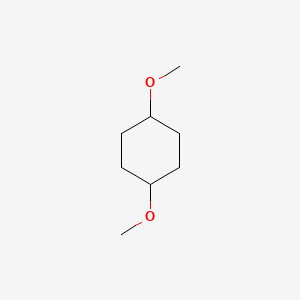
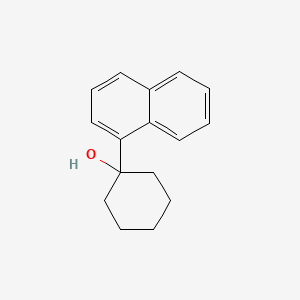
![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)

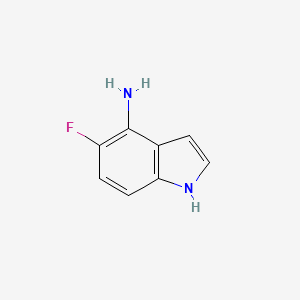
![2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B12097656.png)
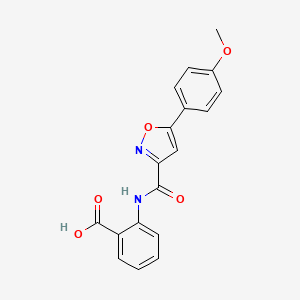
![cyclo[DL-Ala-DL-Trp-DL-Phe-DL-xiThr-DL-Phe-DL-Pro]](/img/structure/B12097678.png)



